molecular formula C119H194N28O33S B125558 Amyloid beta-protein (17-42) CAS No. 155178-13-5

Amyloid beta-protein (17-42)

Número de catálogo: B125558
Número CAS: 155178-13-5
Peso molecular: 2577 g/mol
Clave InChI: IJFDWFCPZVWUDC-FWKDGKLYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amyloid beta-protein (17-42) is a peptide fragment derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. This peptide is known for its role in the aggregation process that leads to the formation of amyloid fibrils, which are associated with neurodegenerative conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of amyloid beta-protein (17-42) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Amino acids are coupled to the resin using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of amyloid beta-protein (17-42) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Análisis De Reacciones Químicas

Proteolytic Generation and Cleavage Reactions

Aβ17-42 is generated via proteolytic processing of amyloid precursor protein (APP) by α- and γ-secretases, cleaving at residues Leu16 and Leu17 . This truncation prevents full-length Aβ1-42 fibril formation but promotes diffuse amyloid deposits . Key cleavage sites and enzymatic interactions include:

  • α-secretase : Cleaves APP within the Aβ domain (Leu17), producing soluble APPα (sAPPα).

  • γ-secretase : Processes C-terminal fragments (e.g., C99) to release Aβ peptides, with Aβ17-42 accumulating due to incomplete cleavage .

Structural Conversion and Aggregation Mechanisms

Aβ17-42 undergoes conformational transitions from disordered monomers to β-sheet-rich fibrils. Molecular dynamics simulations reveal two pathways :

Mechanism Description Key Residues Involved
Monomeric templatingU-shaped oligomeric nucleus templates β-sheet formation in monomers.Leu17, Phe19, Val24, Gly33
Direct oligomeric conversionDisordered oligomers directly reorganize into parallel β-sheet protofilaments.Ile31, Gly37, Val39, Val40

Hydrophobic residues (e.g., Val18, Ala21, Val40) drive aggregation via inter-strand packing . The C-terminal β-hairpin (residues 31–42) enhances stability through intramolecular hydrogen bonds .

Chemical Interactions in Fibril Stabilization

Aβ17-42 fibrils are stabilized by:

  • Hydrophobic interactions : Val18-Ala21 and Val40-Ala42 clusters form a double-horseshoe cross-β structure .

  • Salt bridges : Asp23-Lys28 electrostatic pairing in parallel β-sheets .

  • Disulfide cross-linking : Cys17-Cys34 mutants form stable fibrils resistant to denaturation .

Mutagenesis studies show substitutions (e.g., F19A, G38A) disrupt fibril morphology, confirming these interactions' roles .

Inhibition by Small Molecules

Natural compounds modulate Aβ17-42 aggregation:

Compound Binding Site Mechanism Experimental Evidence
MyricetinArg5, Lys16, Val18Stabilizes monomers via polar interactionsNMR chemical shift perturbations
Sclareolide (SCL)Central hydrophobic clusterInduces conformational compactionIon mobility-mass spectrometry
CurcuminN-terminal (Glu3, Phe4)Reduces β-sheet content1^1H-15^{15}N HSQC-NOESY

Pathological Modifiers of Reactivity

  • Metal ions : Cu2+^{2+} and Zn2+^{2+} bind His13/His14, accelerating aggregation .

  • Oxidative stress : Methionine sulfoxidation at Met35 alters fibril morphology and toxicity .

  • pH dependence : Acidic conditions (pH 5.0) promote β-sheet formation via protonation of Glu22 .

Structural Comparison with Full-Length Aβ42

Aβ17-42 lacks the N-terminal domain (residues 1–16) but retains the core hydrophobic and turn regions critical for aggregation :

Property Aβ17-42 Aβ1-42
Aggregation rateSlower (no N-terminal nucleation)Faster (N-terminal β-strand templating)
Fibril morphologyU-shaped protofilamentsTubular or double-horseshoe structures
ToxicityDiffuse plaque formationNeurotoxic fibrils and oligomers

Aplicaciones Científicas De Investigación

Neurotoxicity and Apoptosis Induction

Amyloid beta-protein (17-42) has been shown to induce neuronal apoptosis through specific signaling pathways. Research indicates that this peptide activates caspase-8 and caspase-3, leading to cell death in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. The activation of c-Jun N-terminal kinase (JNK) has also been implicated in this process, highlighting its role in neurodegenerative mechanisms associated with Alzheimer's disease .

Case Study: Neuronal Cell Death

  • Cell Lines Used: SH-SY5Y, IMR-32
  • Mechanism: Activation of caspase-8 and caspase-3
  • Outcome: Induction of apoptosis

Structural Studies and Fibrillization

The structural properties of Amyloid beta-protein (17-42) contribute to its ability to form fibrils, which are characteristic of amyloid plaques found in Alzheimer's disease. Studies utilizing molecular dynamics simulations have revealed that the conformational states of Aβ peptides can influence their aggregation behavior. Notably, Aβ (17-42) exhibits polymorphic fibrillar structures depending on the size of assembled peptides, which can affect their neurotoxic potential .

Data Table: Fibrillization Characteristics

Peptide LengthAggregation BehaviorNeurotoxicity Potential
17-42Polymorphic fibrilsHigh
1-42Rapid aggregationVery High

Therapeutic Development

Given its neurotoxic properties, Amyloid beta-protein (17-42) serves as a target for therapeutic interventions aimed at reducing amyloid accumulation in the brain. Various peptide inhibitors have been developed to block the aggregation of Aβ peptides, thereby mitigating their toxic effects. For instance, O-acyl isopeptides have shown promise in inhibiting Aβ fibrillation while maintaining solubility under physiological conditions .

Case Study: Inhibitory Peptides

  • Inhibitor Type: O-acyl isopeptides
  • Mechanism: Inhibition of fibrillation
  • Outcome: Reduced neurotoxicity in vitro

Diagnostic Biomarkers

Amyloid beta-protein (17-42) levels are being explored as potential biomarkers for Alzheimer's disease. Elevated levels of this peptide in cerebrospinal fluid (CSF) correlate with the presence of amyloid plaques in the brain, making it a candidate for early diagnosis. Blood-based biomarkers are also being investigated for their accessibility and potential utility in large-scale screening efforts .

Data Table: Biomarker Characteristics

Biomarker TypeSample TypeDiagnostic Value
Aβ 17-42Cerebrospinal FluidHigh correlation with plaques
Soluble APPβBloodEmerging diagnostic potential

Research Implications and Future Directions

The ongoing research into Amyloid beta-protein (17-42) underscores its multifaceted role in Alzheimer's disease pathology. Future studies should focus on elucidating the precise mechanisms by which this peptide contributes to neurodegeneration and exploring innovative therapeutic approaches that target its aggregation and toxicity.

Mecanismo De Acción

Amyloid beta-protein (17-42) exerts its effects primarily through aggregation into oligomers and fibrils. These aggregates disrupt cellular homeostasis by:

    Membrane Disruption: Interacting with cell membranes, leading to ion channel formation and calcium dysregulation.

    Oxidative Stress: Inducing the production of reactive oxygen species (ROS).

    Inflammation: Activating microglia and astrocytes, leading to chronic inflammation.

    Synaptic Dysfunction: Impairing synaptic plasticity and neurotransmitter release.

Comparación Con Compuestos Similares

    Amyloid beta-protein (1-40): Less prone to aggregation compared to amyloid beta-protein (17-42).

    Amyloid beta-protein (1-42): Similar aggregation properties but includes additional residues that influence its behavior.

Amyloid beta-protein (17-42) stands out due to its specific sequence and aggregation characteristics, making it a critical target for Alzheimer’s disease research and therapeutic development.

Actividad Biológica

Amyloid beta-protein (Aβ) is a peptide derived from the amyloid precursor protein (APP) and plays a crucial role in the pathogenesis of Alzheimer's disease (AD). Among its various forms, Aβ(17-42) has garnered attention due to its unique structural and biological properties. This article explores the biological activity of Aβ(17-42), including its mechanisms of action, interactions with cellular pathways, and implications in neurodegenerative diseases.

Structure and Formation

Aβ peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase. Aβ(17-42) is a truncated form that arises from the cleavage of APP, specifically producing a peptide that begins at amino acid 17 and extends to 42. This variant is notable for its increased hydrophobicity compared to other forms, particularly Aβ(40) and Aβ(42), which influences its aggregation propensity and biological activity .

Table 1: Characteristics of Aβ Peptides

PeptideLengthHydrophobicityAggregation Potential
Aβ(40)40ModerateModerate
Aβ(42)42HighHigh
Aβ(17-42)26Very HighVery High

Neurotoxicity

Aβ(17-42) exhibits neurotoxic properties that contribute to neuronal cell death. Studies have shown that this peptide can activate signaling pathways associated with apoptosis, including the c-Jun N-terminal kinase (JNK) pathway and caspase-8 activation . The neurotoxic effects are believed to stem from its ability to form oligomeric aggregates that disrupt cellular homeostasis.

Interaction with Receptors

Research indicates that soluble forms of Aβ, including Aβ(17-42), can interact with various receptors on neuronal cells, leading to downstream signaling events that may promote oxidative stress and tau hyperphosphorylation . This interaction is crucial as it links Aβ accumulation with the hallmark features of AD pathology.

Case Studies

  • Case Study on JNK Activation :
    In a study examining the effects of Aβ(17-42), researchers found that exposure to this peptide resulted in significant activation of JNK pathways in neuronal cultures. This activation correlated with increased levels of apoptotic markers, suggesting a direct link between Aβ(17-42) exposure and neuronal death .
  • Clinical Observations :
    Patients with early-onset Alzheimer's disease exhibited elevated levels of Aβ(17-42) in cerebrospinal fluid, correlating with cognitive decline prior to significant plaque deposition. This suggests that Aβ(17-42) may play a role in early neurodegenerative processes, potentially serving as a biomarker for early diagnosis .

The biological activity of Aβ(17-42) can be summarized through several key mechanisms:

  • Aggregation : The high hydrophobicity of Aβ(17-42) facilitates rapid aggregation into oligomers and fibrils, contributing to plaque formation in the brain.
  • Oxidative Stress : Interaction with cellular membranes leads to increased production of reactive oxygen species (ROS), exacerbating neuronal damage.
  • Inflammatory Responses : Aβ aggregates can activate microglial cells, leading to chronic inflammation within the brain, further contributing to neurodegeneration.

Propiedades

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFDWFCPZVWUDC-FWKDGKLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H194N28O33S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165846
Record name Amyloid beta-protein (17-42)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2577.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155178-13-5
Record name Amyloid beta-protein (17-42)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amyloid beta-protein (17-42)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.